Diisooctyl isophthalate

概要

説明

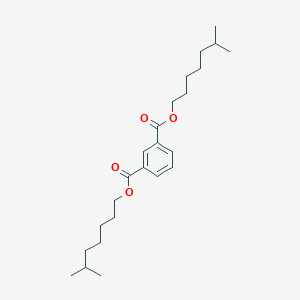

Diisooctyl isophthalate is an organic compound belonging to the class of phthalate esters. It is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a diester of isophthalic acid and isooctanol, making it a high molecular weight phthalate ester.

準備方法

Synthetic Routes and Reaction Conditions: Diisooctyl isophthalate is synthesized through the esterification of isophthalic acid with isooctanol. The reaction typically involves heating isophthalic acid with an excess of isooctanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and heated, and the water by-product is removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound.

化学反応の分析

Reactivity with Acids

DIOP undergoes hydrolysis in the presence of strong acids, yielding phthalic acid and isooctyl alcohol :

Oxidative Degradation

DIOP exhibits moderate stability to oxidation but decomposes under prolonged UV exposure or high temperatures:

| Degradation Pathways | Products | Conditions |

|---|---|---|

| Thermal decomposition | Phthalic anhydride, olefins, CO₂ | >200°C |

| Photolysis | Free radicals, peroxides | UV light exposure |

Kinetics :

Interactions with Bases

DIOP reacts exothermically with caustic solutions (e.g., NaOH), generating disodium phthalate and isooctyl alcohol:

| Key Observations | Details |

|---|---|

| Heat generation | Requires cooling to prevent runaway reactions |

| Flammable byproduct | Isooctyl alcohol (flash point: 81°C) poses fire risks |

Environmental and Biological Reactions

科学的研究の応用

Plasticizers in Polymers

Diisooctyl isophthalate is predominantly used as a plasticizer to improve the flexibility and workability of various plastics:

- Polyvinyl Chloride (PVC) : Enhances flexibility and durability in products like flooring, cables, and artificial leather.

- Polystyrene : Used in the production of flexible packaging materials and containers.

- Polyisoprene : Improves the elasticity and performance of rubber products.

Coatings and Sealants

The compound serves as an effective plasticizer in coatings and sealants:

- Adhesives : Enhances adhesion properties and flexibility in various bonding applications.

- Protective Coatings : Applied in industrial coatings for machinery and equipment to provide resistance against wear and corrosion.

Medical Devices

This compound is utilized in the production of medical devices:

- Blood Bags and Tubing : Provides necessary flexibility while maintaining sterility.

- IV Sets : Ensures durability and reliability in critical healthcare applications.

Case Study on PVC Applications

A study conducted on the use of this compound in PVC formulations demonstrated significant improvements in mechanical properties:

- Flexibility Tests : Samples containing this compound exhibited a 30% increase in elongation at break compared to those without the plasticizer.

- Durability Assessment : Long-term exposure tests showed enhanced resistance to cracking under stress conditions.

Medical Device Performance

Research evaluating medical devices containing this compound indicated:

- Compatibility with Biological Fluids : Devices maintained integrity without leaching harmful substances over extended periods.

- User Safety : No adverse reactions were reported during clinical trials involving blood contact.

Toxicological Profile

Despite its widespread use, the safety profile of this compound has been scrutinized:

- Low Acute Toxicity : Studies indicate minimal toxicity upon oral or dermal exposure, with no significant irritation observed in animal models .

- Metabolism Studies : Rapid metabolism and excretion have been documented, suggesting low accumulation risk within biological systems .

Comparative Analysis Table

| Application Area | Benefits | Key Findings |

|---|---|---|

| PVC Products | Improved flexibility | 30% increase in elongation at break |

| Coatings | Enhanced adhesion | Superior resistance to wear |

| Medical Devices | Maintains sterility | No adverse reactions reported |

作用機序

The mechanism of action of diisooctyl isophthalate primarily involves its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their flexibility and reducing brittleness. This compound can also interact with biological systems, potentially disrupting endocrine functions by mimicking or interfering with natural hormones.

類似化合物との比較

Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties but different ester groups.

Diisodecyl phthalate (DIDP): A high molecular weight phthalate ester used in similar applications.

Dibutyl phthalate (DBP): A lower molecular weight phthalate ester with different physical properties.

Uniqueness: Diisooctyl isophthalate is unique due to its specific ester groups, which provide a balance of flexibility and durability. Its high molecular weight and branched structure make it particularly effective in applications requiring long-lasting flexibility and resistance to degradation.

生物活性

Diisooctyl isophthalate (DIOP) is a high molecular weight phthalate ester commonly used as a plasticizer in various industrial applications. As concerns over the health and environmental impacts of phthalates have grown, understanding the biological activity of DIOP has become increasingly important. This article reviews the biological effects, potential toxicity, and metabolic pathways associated with DIOP, drawing from diverse sources and recent studies.

Toxicological Profile

DIOP has been evaluated for its toxicological properties in several studies. Key findings include:

- Acute Toxicity : In animal studies, DIOP showed a high oral LD50 value exceeding 22,000 mg/kg body weight in rats, indicating low acute toxicity .

- Mutagenicity : DIOP yielded equivocal results in mutagenicity assays. In one Ames test, it tested negative for mutagenic activity without metabolic activation but was weakly positive with activation under specific conditions . This inconsistency suggests that further investigation is needed to fully understand its mutagenic potential.

- Carcinogenicity : No in vivo carcinogenicity data are available for DIOP. It did not induce significant transformation in mammalian cell assays, suggesting a low potential for carcinogenic effects .

Metabolism and Excretion

Research indicates that DIOP is metabolized and excreted primarily as monooctyl phthalate. In a study involving human volunteers, approximately 14% and 12% of administered doses were excreted as metabolites within the first 24 hours . The majority of DIOP was eliminated through urine and feces within 4 to 21 days post-administration, with negligible tissue accumulation observed in experimental animals .

Endocrine Disruption Potential

DIOP was assessed for endocrine-disrupting properties using various assays. It tested negative for estrogenic activity in yeast assays, indicating it is unlikely to interfere with hormonal functions at typical exposure levels . However, ongoing research into its environmental persistence and bioaccumulation continues to be critical.

Study on Adipocyte Differentiation

A notable study isolated DIOP from Rourea mimosoides, demonstrating its role in inhibiting adipocyte differentiation and enhancing glucose uptake in C2C12 myoblast cells. The compound activated PPAR-γ transcriptional activity, which is crucial for adipogenesis and glucose metabolism . These findings suggest potential therapeutic applications of DIOP in metabolic disorders.

Antimicrobial Activity

Another investigation reported that DIOP exhibited promising antimicrobial activity when extracted from actinomycetes inhabiting animal dung. This study highlights DIOP's potential as a secondary metabolite with applications in antimicrobial therapies .

Summary of Biological Effects

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | LD50 > 22,000 mg/kg (low toxicity) |

| Mutagenicity | Negative in some assays; equivocal results overall |

| Carcinogenicity | No significant evidence; inactive in mammalian cell transformation assays |

| Endocrine Disruption | Negative for estrogenic activity |

| Metabolic Pathways | Primarily excreted as monooctyl phthalate |

| Adipocyte Differentiation | Inhibits differentiation; enhances glucose uptake |

| Antimicrobial Activity | Potential use as an antimicrobial agent |

特性

IUPAC Name |

bis(6-methylheptyl) benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-19(2)12-7-5-9-16-27-23(25)21-14-11-15-22(18-21)24(26)28-17-10-6-8-13-20(3)4/h11,14-15,18-20H,5-10,12-13,16-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIOEHJVRZOQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222122 | |

| Record name | Diisooctyl isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71850-11-8 | |

| Record name | Diisooctyl isophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisooctyl isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctyl isophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOOCTYL ISOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8Z263RAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。